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This technical guide provides an in-depth overview of Hpk1-IN-55, a potent and selective small
molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 (also known as
MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling pathways,
making it a compelling target for immuno-oncology.[1][2][3][4][5][6] By inhibiting HPK1, Hpk1-
IN-55 can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting
anti-tumor immune responses.[2][7] This document summarizes the available quantitative data,
details relevant experimental protocols, and visualizes key pathways and workflows to facilitate
the use of Hpk1-IN-55 as a tool compound in immunology research.

Core Mechanism of Action

Hematopoietic Progenitor Kinase 1 is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[1][8][9] Upon T-cell receptor (TCR) engagement, HPK1 is activated and
phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of
76kDa) at the Serine 376 residue.[3][8][10][11][12] This phosphorylation event leads to the
recruitment of 14-3-3 proteins, triggering the ubiquitination and subsequent proteasomal
degradation of SLP-76.[8][10][13] The degradation of the SLP-76 signaling complex attenuates
downstream signals, including the phosphorylation of PLCy1 and ERK, which are essential for
T-cell activation and proliferation.[8][10]

Hpk1-IN-55 acts as an ATP-competitive inhibitor, blocking the kinase activity of HPK1. This
inhibition prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling
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complex and leading to a sustained and enhanced T-cell response.[2][3] The ultimate
immunological outcomes of HPK1 inhibition include increased T-cell proliferation and

heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma
(IFN-y).[1][7][8]
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Caption: HPK1 negatively regulates TCR signaling. Hpk1-IN-55 inhibits this process.
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Data Presentation

The following tables summarize the quantitative data reported for Hpk1-IN-55, demonstrating
its potency, selectivity, and effects in cellular and in vivo models.

Cell
Parameter Assay Type Species . Value Reference
Typel/Matrix
HPK1
ICso0 Enzymatic - - <0.51 nM [7]
Inhibition
IL-2
ECso ) Human PBMCs 43.3 nM [7]
Secretion
ECso IL-2 Release Human Pan T-cells 38.8 nM [7]
IFN-y
ECso Human Pan T-cells 49.2 nM [7]
Release
T-cell Increased
Effect ) ) Human Pan T-cells ] ) [7]
Proliferation proliferation

Table 2: Kinase Selectivity Profile

Kinase Fold Selectivity vs. HPK1
GCK-like kinase >637-fold
LCK >1022-fold

Data from MedChemExpress.[7]

Table 3: In Vivo Pharmacokinetics and Efficacy
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Parameter Species Dosing Model Key Finding Reference
Bioavailability
Monkey 2 mg/kg, p.o. 42.0% [7]
(F%)
Clearance ) 11.41
Monkey 1 mg/kg, i.v. ) [7]
(Clp) mL/min/kg
>50%
pSLP76
Target 3-30 mg/kg, inhibition in
Mouse CT26 Tumor [7]
Engagement p.o. spleen for
>6h at 10 &
30 mg/kg
Good
Antitumor 1.5-12 mg/kg, antitumor
Mouse CT26 Tumor [7]
Effect p.o. effect as
monotherapy
o Synergistic
Combination 1.5-12 mg/kg, )
Mouse MC38 Tumor effect with [7]
Effect p.o. ]
anti-PD-1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative

protocols based on standard immunological assays and descriptions found in the literature for

HPKZ1 inhibitors.

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is for determining the direct inhibitory activity of Hpk1-IN-55 on HPK1 enzyme

activity.

e Reagents and Materials:

o Recombinant human HPK1 enzyme.
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o Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).

o Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium
Acetate).[14]

o [y-3P]-ATP or unlabeled ATP for non-radioactive methods.
o Hpk1-IN-55 serially diluted in DMSO.
o 96-well assay plates.

o Detection reagents (e.g., ADP-Glo™ for luminescence or phosphospecific antibodies for
ELISA).

e Procedure:

o Add 5-10 pL of kinase assay buffer containing the HPK1 enzyme to each well of a 96-well
plate.

o Add 1 pL of Hpk1-IN-55 at various concentrations (typically a 10-point, 3-fold serial
dilution) or DMSO (vehicle control).

o Incubate for 15-30 minutes at room temperature to allow for compound binding.

o Initiate the kinase reaction by adding 10 pL of a mixture containing the substrate and ATP.
[14] Final ATP concentration should be at or near the Km for HPK1.

o Incubate for 40-60 minutes at 30°C.
o Stop the reaction according to the detection method (e.g., adding a stop solution).
o Quantify the signal (e.g., radioactivity, luminescence, or absorbance).

o Calculate the percent inhibition relative to the DMSO control and determine the 1Cso value
using non-linear regression analysis.

Protocol 2: T-Cell Cytokine Secretion Assay (IL-2/IFN-y)
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This protocol measures the effect of Hpk1-IN-55 on the production of key effector cytokines by

activated T-cells.

e Reagents and Materials:

(¢]

Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified pan T-cells.

Complete RPMI-1640 medium.

T-cell stimulation reagents: plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 ug/mL) and
soluble anti-CD28 antibody (1-5 pg/mL).

Hpk1-IN-55 serially diluted in DMSO.

96-well flat-bottom cell culture plates.

ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-y.

e Procedure:

Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells with sterile PBS
before use.

Resuspend cells in complete RPMI medium at 1 x 10° cells/mL.
Add 100 pL of cell suspension to each well of the anti-CD3 coated plate.

Add Hpk1-IN-55 at desired final concentrations (e.g., 0.5 nM to 10,000 nM).[7] Ensure the
final DMSO concentration is consistent across all wells and typically <0.1%.

Add soluble anti-CD28 antibody to the wells.
Incubate for 48-72 hours at 37°C in a 5% COz2 incubator.
After incubation, centrifuge the plate and carefully collect the supernatant.

Measure the concentration of IL-2 and IFN-y in the supernatant using ELISA or CBA
according to the manufacturer's instructions.
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o Plot the cytokine concentration against the inhibitor concentration to determine the ECso
value.
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Caption: General workflow for a cellular cytokine secretion assay.

Protocol 3: Cellular pSLP-76 Target Engagement Assay

This protocol quantifies the ability of Hpk1-IN-55 to inhibit its direct target, SLP-76
phosphorylation, in a cellular context.

e Reagents and Materials:
o Jurkat T-cells or human PBMCs.
o Complete RPMI-1640 medium.
o T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
o Hpk1-IN-55 serially diluted in DMSO.
o Lysis buffer with phosphatase and protease inhibitors.

o Antibodies for sandwich ELISA or Western Blot: capture/primary antibody specific for total
SLP-76 and a detection/secondary antibody specific for phospho-SLP-76 (Ser376).[6][15]
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e Procedure:
o Culture cells and pre-incubate with various concentrations of Hpk1-IN-55 for 1-2 hours.

o Stimulate the T-cells with anti-CD3/CD28 for a short period (e.g., 5-15 minutes) to induce
maximal SLP-76 phosphorylation.

o Immediately lyse the cells on ice to stop all enzymatic activity.
o Clarify the lysates by centrifugation.

o Quantify phospho-SLP-76 (Ser376) and total SLP-76 levels in the lysate using a sandwich
ELISA, TR-FRET, or Western Blot.[5]

o Normalize the phospho-SLP-76 signal to the total SLP-76 signal.

o Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated
DMSO control and determine the ECso value.
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Caption: Logic of inhibitor development from target ID to a tool compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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immunology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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